2-Methyl-3-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamoyl}-1-benzofuran-5-yl acetate
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Overview
Description
2-METHYL-3-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}-1-BENZOFURAN-5-YL ACETATE is a complex organic compound with a unique structure that combines a benzofuran core with a morpholine sulfonyl phenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}-1-BENZOFURAN-5-YL ACETATE typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization. The morpholine sulfonyl phenyl carbamoyl group is then introduced through a series of nucleophilic substitution reactions. The final step involves the esterification of the benzofuran core with acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}-1-BENZOFURAN-5-YL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine sulfonyl phenyl carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-METHYL-3-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}-1-BENZOFURAN-5-YL ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-3-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}-1-BENZOFURAN-5-YL ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-3-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}-1-BENZOFURAN-5-YL ACETATE: shares similarities with other benzofuran derivatives and morpholine-containing compounds.
Uniqueness
- The unique combination of a benzofuran core with a morpholine sulfonyl phenyl carbamoyl group gives this compound distinct chemical and biological properties, making it a valuable subject of study in various fields.
Properties
Molecular Formula |
C22H22N2O7S |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
[2-methyl-3-[(4-morpholin-4-ylsulfonylphenyl)carbamoyl]-1-benzofuran-5-yl] acetate |
InChI |
InChI=1S/C22H22N2O7S/c1-14-21(19-13-17(31-15(2)25)5-8-20(19)30-14)22(26)23-16-3-6-18(7-4-16)32(27,28)24-9-11-29-12-10-24/h3-8,13H,9-12H2,1-2H3,(H,23,26) |
InChI Key |
YZQYKDURDXAWLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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